6,6-dimethyltetrahydro-2H-pyran-3-carbaldehyde
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Overview
Description
6,6-dimethyltetrahydro-2H-pyran-3-carbaldehyde (DMTPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTPCA is a cyclic aldehyde with a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol.
Scientific Research Applications
Synthesis and Biological Activity
6,6-Dimethyltetrahydro-2H-pyran-3-carbaldehyde derivatives have been synthesized and explored for their biological activities. For instance, a study involved the synthesis of new carbonitriles derived from this compound, exhibiting cytotoxic properties and inhibiting matrix metalloproteinases (Ignatovich et al., 2015).
Chemical Reactions and Synthesis
The compound has been involved in various chemical reactions and syntheses. An example includes the polyaddition of a related compound, 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde, by metal complexes, leading to the formation of new chemical structures (Maślińska-Solich et al., 1995).
Antiseptic Properties
Some derivatives of this chemical structure have shown antiseptic properties. For instance, 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde has been identified as a strong and safe antiseptic (Keiko et al., 2008).
Inhibition of Tyrosinase
A derivative, 6-hydroxy-2H-pyran-3-carbaldehyde, isolated from Crinum yemense, has been found to inhibit tyrosinase, demonstrating potential as a treatment for hyperpigmentation (Abdel-Halim et al., 2008).
Synthesis of Protease Inhibitors
In another study, the condensation of dimethyl 3-methylglutaconate with aldehydes including this compound led to the formation of derivatives that could be interesting protease inhibitors (Audin et al., 1999).
Chiral Building Blocks Synthesis
The compound has also been used in the stereoselective preparation of chiral building blocks, as evidenced in the synthesis of derivatives from D-glucose (Shiono et al., 2003).
JAK3 Inhibitors
Derivatives of this compound, such as those found in Ganoderma applanatum, have shown potential as JAK3 inhibitors, suggesting therapeutic implications (Luo et al., 2017).
properties
IUPAC Name |
6,6-dimethyloxane-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-7(5-9)6-10-8/h5,7H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZYXTCMLAWHCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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